2-(4-Methylbenzenesulfonyl)ethanethioamide
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Description
Scientific Research Applications
Antibacterial Agents
2-(4-Methylbenzenesulfonyl)ethanethioamide and its derivatives have been researched for their potent antibacterial properties. For instance, a study synthesized derivatives of 4-methylbenzenesulfonyl chloride and found them to be effective antibacterial agents against various bacterial strains. These compounds showed moderate to weak enzyme inhibitory potential as well (Abbasi et al., 2015).
Enzymatic and Chemical Synthesis
The chemical versatility of this compound allows its use in various synthetic pathways. One study focused on phase transfer catalyzed preparation of 4-methylbenzenesulfonyl imidazole, which was then used for the regioselective synthesis of mono-6-(4-methylbenzenesulfonyl)-β-cyclodextrin. This methodology is significant for the industrial synthesis of highly valuable mono-substituted cyclodextrin derivatives (Muderawan et al., 2022).
Antibacterial and Anti-Enzymatic Potential
In addition to its utility in chemical synthesis, derivatives of this compound have been explored for their biological activities. Research has demonstrated that some synthesized compounds of this chemical exhibit notable antibacterial and anti-enzymatic potential, making them relevant in the field of medicinal chemistry (Gein et al., 2013).
X-ray Crystallography
The compound has also been studied in crystallography. For example, a research focused on the crystallographic characterization of a derivative, revealing insights into its molecular structure and potential applications in further chemical synthesis (Zhang et al., 2010).
Spectroscopy and Kinetics Studies
Furthermore, this compound derivatives have been a subject of interest in spectroscopy and kinetics studies. A study investigated the spectroscopic and kinetic properties of triplet 4-methylbenzenesulfonylnitrene, contributing valuable insights for further research in physical chemistry (Garay et al., 1996).
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c1-7-2-4-8(5-3-7)14(11,12)6-9(10)13/h2-5H,6H2,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTLDGUNVNVEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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